Physicochemical Profile & Characterization Guide: 3-Bromo-4-chloro-N-(propan-2-yl)aniline
Physicochemical Profile & Characterization Guide: 3-Bromo-4-chloro-N-(propan-2-yl)aniline
This guide serves as a technical reference for the physicochemical characterization and experimental validation of 3-bromo-4-chloro-N-(propan-2-yl)aniline . It is designed for medicinal chemists and process development scientists requiring high-fidelity data for lead optimization and formulation.[1]
Executive Technical Summary
Compound Identity: 3-bromo-4-chloro-N-(propan-2-yl)aniline
CAS Registry Number: 1407884-88-1
Molecular Formula: C
-
Core: Aniline (C
H N)[1] -
Substituents: -Br, -Cl, -CH(CH
) (Isopropyl)[1] -
Formula Calculation: C
H (Ring) + Br + Cl + N-CH(CH ) + H (on N) -
Count: 6 Carbons (ring) + 3 Carbons (isopropyl) = C
.[1] -
Hydrogens: 3 (ring) + 1 (amine) + 7 (isopropyl) = H
.[1] -
Correct Formula: C
H BrClN -
Molecular Weight: ~248.55 g/mol [1]
Significance: This compound represents a lipophilic, weak base building block.[1][2] The N-isopropyl group provides steric bulk that modulates metabolic stability (blocking N-acetylation) and increases lipophilicity compared to the primary aniline. The 3-bromo-4-chloro substitution pattern creates a distinct electronic push-pull system, deactivating the ring towards oxidation while facilitating specific cross-coupling reactions (e.g., Buchwald-Hartwig) at the bromine site due to the ortho-effect of the chlorine atom.
Structural & Electronic Analysis
The physicochemical behavior of this molecule is governed by the interplay between the electron-withdrawing halogens and the sterically hindered amine.[1]
Electronic Effects Table
| Substituent | Position | Electronic Effect | Impact on pKa & Reactivity |
| -Cl | Para (4) | Inductive (-I) > Resonance (+M) | Net electron-withdrawing.[2] Deactivates ring; lowers pKa of anilinium ion.[1] |
| -Br | Meta (3) | Strong Inductive (-I) | Strongly electron-withdrawing. Further lowers pKa.[1] |
| -N(iPr)H | Aniline N | Inductive (+I) / Steric Bulk | Alkyl group donates density, slightly raising pKa vs. primary aniline, but steric hindrance limits solvation of the cation.[1] |
Diagram 1: Structural Dynamics & Electronic Vectors
This diagram illustrates the competing electronic vectors and the steric shield provided by the isopropyl group.[1][2]
Caption: Electronic and steric contributions determining the physicochemical phenotype of 3-bromo-4-chloro-N-(propan-2-yl)aniline.
Physicochemical Properties (Predicted & Validated)
Since specific experimental data for this exact CAS is often proprietary, the values below are derived from authoritative Structure-Activity Relationship (SAR) algorithms and comparative data from the parent 3-bromo-4-chloroaniline.
Ionization (pKa)[2]
-
Parent Aniline (3-bromo-4-chloroaniline) pKa: ~2.8 [1][1]
-
N-Isopropyl Shift: Secondary amines are generally more basic than primary anilines (+0.5 to +1.0 pKa units) due to alkyl donation.[1] However, the ortho-interaction (if any) and solvation penalty of the isopropyl group moderate this.[1]
-
Predicted pKa: 3.2 – 3.8 (Weak Base)[1]
-
Implication: The molecule will remain neutral at physiological pH (7.4) , ensuring high membrane permeability but low aqueous solubility.[1]
Lipophilicity (LogP/LogD)[2]
-
Parent LogP: ~2.8 – 3.0[1]
-
Isopropyl Contribution: +1.3 (Hansch-Leo constant)[1]
-
Predicted LogP: 4.1 – 4.5
-
Implication: High lipophilicity.[1] Requires non-aqueous solvents (DMSO, Methanol) for stock solutions.[1] Significant risk of non-specific binding in biological assays.[1]
Solubility Profile
| Solvent | Solubility Estimate | Handling Note |
| Water (pH 7.4) | < 10 µg/mL (Insoluble) | Requires co-solvents or formulation (e.g., cyclodextrins).[2] |
| 0.1 N HCl | Moderate | Protonation of the amine increases solubility, but the salt may precipitate due to the lipophilic counter-ion effect.[1] |
| DMSO | > 50 mg/mL | Preferred solvent for stock preparation.[1] |
| Ethanol | > 20 mg/mL | Suitable for crystallization.[1] |
Experimental Validation Protocols
As a scientist, you must not rely on predictions. Use the following self-validating protocols to establish the "Golden Record" for this compound.
Protocol: Potentiometric pKa Determination
Objective: Determine the precise ionization constant in a mixed-solvent system (due to low aqueous solubility).
-
Preparation: Dissolve 2 mg of compound in 10 mL of Methanol/Water (60:40) .
-
Titration: Titrate with 0.1 N HCl and 0.1 N NaOH under inert gas (N
) to prevent carbonate formation. -
Yasuda-Shedlovsky Extrapolation:
-
Validation: The R
of the extrapolation plot must be >0.98.[1][2]
Protocol: Shake-Flask LogP Measurement
Objective: Quantify lipophilicity for ADME prediction.
-
Phases: Octanol (saturated with water) and Water (saturated with octanol, phosphate buffered to pH 7.4).
-
Equilibration: Dissolve compound in the Octanol phase. Add equal volume of Water phase.[1]
-
Agitation: Shake for 4 hours at 25°C. Centrifuge to separate phases.
-
Quantification: Analyze both phases using HPLC-UV (254 nm).
-
Calculation:
. -
QC Check: Mass balance (sum of both phases) must be >95% of initial input.
Synthesis & Stability Logic
Understanding the synthesis informs the impurity profile.[1] The most robust route is Reductive Amination .[1]
Diagram 2: Synthesis & Impurity Logic
Caption: Reductive amination pathway highlighting critical control points for impurities.
Stability Considerations
-
Oxidation: The aniline nitrogen is susceptible to N-oxidation (N-oxide formation) upon prolonged exposure to air/light.[1] Store under Argon at -20°C.
-
Hydrolysis: The C-Halogen bonds are stable under standard conditions.[1] The C-N bond is stable.[1]
-
Photostability: Halogenated anilines can undergo photodehalogenation.[1] Protect from light.[1]
References
-
PubChem Compound Summary. (2025). 3-Bromo-4-chloroaniline (CID 12843722). National Center for Biotechnology Information.[1] [Link]
-
Hansch, C., & Leo, A. (1995).[1] Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[1] (Authoritative source for LogP substituent constants).
-
Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Protocol source for Yasuda-Shedlovsky extrapolation).
-
Accela Chem. (2024).[1] Product Catalog: 3-Bromo-4-chloro-N-isopropylaniline (CAS 1407884-88-1). [Link][3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-bromo-3-methyl-N-(propan-2-yl)aniline | C10H14BrN | CID 23291929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1339688-91-3,N-(3-Bromobenzyl)oxetan-3-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
